3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a benzothiazole derivative characterized by a 1,2-benzothiazole 1,1-dioxide core substituted at position 3 with a 1,4-diazepane ring. This diazepane moiety is further functionalized with a 5-ethylpyrimidin-2-yl group.
Properties
IUPAC Name |
3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-2-14-12-19-18(20-13-14)23-9-5-8-22(10-11-23)17-15-6-3-4-7-16(15)26(24,25)21-17/h3-4,6-7,12-13H,2,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLUPPLBPBLHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole 1,1-Dioxide Core
The benzothiazole 1,1-dioxide moiety is a critical structural component of the target compound. Source describes an efficient method for synthesizing 1,2-benzothiazole-3(2H)-thione 1,1-dioxides via cyclization reactions catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). In this approach, N-alkylbenzenesulfonamides are treated with two equivalents of butyllithium to generate 2,N-dilithio intermediates, which subsequently react with methyl isothiocyanate. Cyclization with DBU yields the benzothiazolethione dioxide scaffold in moderate to high yields (e.g., 72–93% for substituted derivatives) .
For the target compound, adaptation of this method could involve starting with N-methyl-2-sulfonamidobenzenesulfonamide. Lithiation followed by reaction with ethyl isothiocyanate (instead of methyl) may introduce the necessary substituents. Subsequent oxidation of the thione to the sulfone (1,1-dioxide) would require hydrogen peroxide or another oxidizing agent .
Table 1: Proposed Reaction Conditions for Benzothiazole 1,1-Dioxide Synthesis
*Theoretical yield based on analogous oxidations .
Preparation of the 4-(5-Ethylpyrimidin-2-yl)-1,4-Diazepane Subunit
The diazepane-pyrimidine fragment introduces conformational flexibility and potential bioactivity. Source discloses methods for synthesizing diazepane derivatives via reductive amination or cyclization of diamine precursors. For example, 1,4-diazepane can be functionalized at the 4-position by coupling with a pyrimidine ring.
A plausible route involves:
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Pyrimidine Synthesis : 5-Ethylpyrimidin-2-amine is prepared via Biginelli condensation of ethyl acetoacetate, urea, and an aldehyde, followed by dehydrogenation .
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Diazepane Functionalization : 1,4-Diazepane is reacted with 2-chloro-5-ethylpyrimidine under basic conditions (K2CO3, DMF) to install the pyrimidine substituent .
Table 2: Diazepane-Pyrimidine Coupling Optimization
*Theoretical yields extrapolated from analogous reactions .
Coupling of Benzothiazole and Diazepane-Pyrimidine Moieties
The final step involves linking the benzothiazole dioxide and diazepane-pyrimidine subunits. Nucleophilic aromatic substitution (SNAr) is a viable strategy, leveraging the electron-deficient nature of the benzothiazole 1,1-dioxide. Source suggests that the 3-position of the benzothiazole is reactive toward amines under basic conditions.
Proposed Coupling Protocol :
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Activate the benzothiazole 1,1-dioxide at the 3-position using a leaving group (e.g., chloride via POCl3 treatment).
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React with 4-(5-ethylpyrimidin-2-yl)-1,4-diazepane in the presence of NaH or K2CO3 in DMF at 80–100°C .
Table 3: Coupling Reaction Variables
*Predicted yields based on similar SNAr reactions .
Challenges and Optimization Considerations
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Regioselectivity : Ensuring substitution occurs exclusively at the 3-position of the benzothiazole requires careful control of reaction conditions (e.g., stoichiometry, temperature) .
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Oxidation Stability : The sulfone group is sensitive to over-oxidation; mild oxidizing agents (e.g., mCPBA) may improve selectivity .
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Diazepane Ring Strain : The seven-membered diazepane may undergo ring-opening under harsh conditions, necessitating low-temperature coupling .
Alternative Synthetic Routes
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One-Pot Assembly : Combining benzothiazole formation and diazepane coupling in a single step could reduce purification needs. Source demonstrates microwave-assisted synthesis of benzothiazoles in 15 minutes, suggesting potential for accelerating steps .
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Catalytic Cyclization : Transition-metal catalysts (e.g., Pd/Cu) could enable direct C–N coupling between preformed fragments, though this remains speculative without direct precedents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the diazepane ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products
Oxidation: Oxidation products include sulfoxides and sulfones.
Reduction: Reduction products include amines and reduced diazepane derivatives.
Substitution: Substitution products include various substituted pyrimidine derivatives.
Scientific Research Applications
3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzothiazole derivatives:
Structural and Functional Analysis
Heterocyclic Substituent Effects
- Azepane vs. Diazepane: The azepane-containing analog (3-(azepan-1-yl)-1,2-benzothiazole 1,1-dioxide) demonstrates potent anti-ulcer activity via H+/K+-ATPase inhibition (−8.4 kcal/mol binding energy vs. omeprazole’s −8.0 kcal/mol) .
- Pyrimidine Modifications : The 5-ethylpyrimidin-2-yl group in the target compound differs from the pyridine-pyrimidine hybrid in . Pyrimidine derivatives are often associated with kinase inhibition or antimicrobial activity, suggesting possible overlap in mechanisms .
Sulfone and Ether Linkages
- Probenazole and dichlobentiazox feature ether linkages (allyloxy and dichlorothiazolylmethoxy, respectively), which are critical for their fungicidal and pesticidal activities . In contrast, the target compound’s diazepane-pyrimidine substituent may favor medicinal applications, as seen in azepane-based analogs .
Research Findings and Implications
Medicinal Potential
- The azepane analog’s dual antioxidant and anti-ulcer activities highlight the therapeutic promise of benzothiazole 1,1-dioxides. Molecular docking studies suggest that nitrogen-rich substituents (e.g., diazepane) may enhance binding to enzymatic targets like H+/K+-ATPase .
Biological Activity
3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound notable for its diverse biological activities. This compound is characterized by a complex structure that integrates a pyrimidine ring, a diazepane ring, and a benzothiazole core, which contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.46 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Molecular Targets:
- Enzymatic Inhibition: The compound may act as an inhibitor for various enzymes involved in cellular processes.
- Receptor Modulation: It has potential effects on receptors that regulate cell growth and apoptosis.
Signaling Pathways:
The compound modulates key signaling pathways related to:
- Cell proliferation
- Apoptosis
- Inflammatory responses
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties:
Studies have shown that the compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Anticancer Activity:
The compound has been investigated for its anticancer properties. In vitro studies demonstrated its efficacy in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably:
Neuroprotective Effects:
Emerging research suggests neuroprotective effects against oxidative stress-induced neuronal damage. This activity may be linked to the compound's ability to modulate neuroinflammatory pathways.
Case Studies
Recent studies have explored the biological activity of this compound in various contexts:
Study 1: Anticancer Efficacy
A study published in Drug Target Insights evaluated the antiproliferative effects of benzothiazole derivatives on MCF-7 cells. The study highlighted that modifications to the benzothiazole core significantly enhanced anticancer activity .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum efficacy with minimal inhibitory concentrations (MICs) below 10 µg/mL for several strains .
Comparative Analysis
To understand its unique properties better, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar pyrimidine structure | Moderate anticancer activity |
| Compound B | Benzothiazole derivative | Strong antimicrobial effects |
| 3-[4-(5-Ethylpyrimidin-2-Yl)-Diazepan] | Current focus | Broad-spectrum antimicrobial and anticancer properties |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
